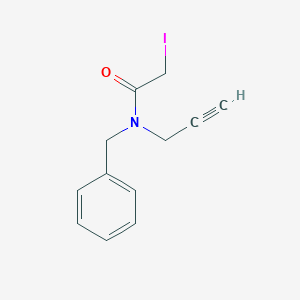

N-Benzyl-2-iodo-N-prop-2-ynylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

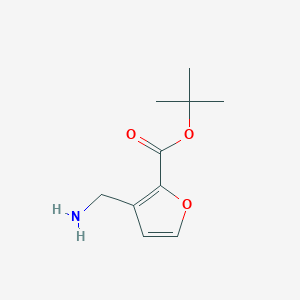

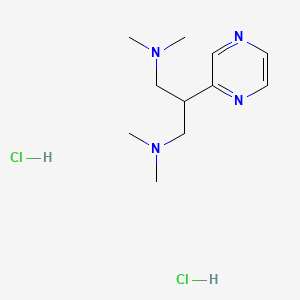

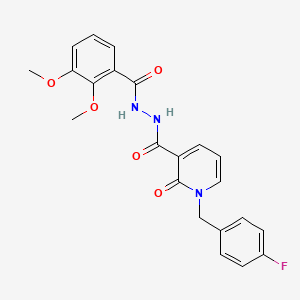

N-Benzyl-2-iodo-N-prop-2-ynylacetamide is a chemical compound with the empirical formula C10H8INO . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves bromination, benzyl protection, and halogen exchange reactions .Molecular Structure Analysis

The molecular weight of this compound is 285.08 . The InChI string is 1S/C10H8INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7H2,(H,12,13) .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in Ullmann coupling reactions for the preparation of other complex organic compounds .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 285.08 . More detailed physical and chemical properties are not available in the current search results.Aplicaciones Científicas De Investigación

Palladium-catalyzed Reactions for Compound Synthesis

N-Benzyl-2-iodo-N-prop-2-ynylacetamide plays a crucial role in palladium-catalyzed reactions, facilitating the synthesis of complex molecules. For example, it is utilized in the palladium-catalyzed tandem intramolecular oxy/amino-palladation/isocyanide insertion, leading to the synthesis of α-benzofuranyl/indolylacetamides. This reaction showcases high functional tolerance and does not require an oxidant or ligand, proceeding under mild conditions (N. Thirupathi et al., 2014).

Photocatalytic CO2 Reduction

Research has also explored the use of this compound in photocatalytic CO2 reduction, demonstrating its potential in environmental applications. Specifically, the compound has been studied within N,N-dimethylacetamide/water solvent systems for its ability to reduce CO2 photocatalytically, producing carbon monoxide and formate without evolving dihydrogen from water reduction (Yusuke Kuramochi et al., 2014).

Catalytic Synthesis of Benzimidazothiazoles

The compound has also shown utility in the palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles. Such reactions emphasize the compound's role in forming highly complex molecules, useful in various chemical synthesis and pharmaceutical applications. The specific conditions outlined include the use of amines, carbon monoxide, and oxygen under catalytic conditions to achieve the desired products with significant yields (Lucia Veltri et al., 2016).

Atom-transfer Reactions

In the realm of atom-transfer reactions, this compound serves as a precursor or intermediary. Its involvement in iodine-mediated cascade cyclization of enediynes to iodinated benzo[a]carbazoles exemplifies the use of iodine in facilitating such transformations, which are pivotal in synthesizing complex heterocyclic compounds (Chin‐Chau Chen et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of N-Benzyl-2-iodo-N-prop-2-ynylacetamide is the reactive cysteinome in cells and tissues . The cysteinyl thiol group, due to its high nucleophilicity, can be covalently modified by a broad range of redox mechanisms or by various electrophiles .

Mode of Action

It covalently labels, enriches, and quantifies the reactive cysteinome in cells and tissues . This compound interacts with its targets by forming covalent bonds, resulting in changes to the protein cysteines .

Biochemical Pathways

The compound affects the biochemical pathways involving protein cysteines. These cysteines can be readily modified by a broad range of redox mechanisms, resulting in the formation of various oxidative post-translational modifications . The compound’s action on these pathways can lead to downstream effects such as changes in protein function and cellular processes .

Pharmacokinetics

The compound’s ability to covalently label and enrich the reactive cysteinome suggests that it may have good cellular permeability

Result of Action

The result of the compound’s action is the covalent modification of the reactive cysteinome, leading to changes in protein function and cellular processes . This can provide valuable insights into the roles of these proteins in various biological processes and diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species or changes in redox conditions could potentially affect the compound’s reactivity and efficacy . Additionally, factors such as pH, temperature, and the presence of other biomolecules could influence the stability of the compound .

Propiedades

IUPAC Name |

N-benzyl-2-iodo-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOYGXAXEAIMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CC=CC=C1)C(=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2895822.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)